4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-(3,4,5-trifluorophenyl)butanamide
Description
4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-(3,4,5-trifluorophenyl)butanamide is a synthetic organic compound that belongs to the class of triazolopyridine derivatives. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. Its unique structure, which includes a triazolopyridine core and a trifluorophenyl group, contributes to its distinctive chemical and biological properties.
Properties
Molecular Formula |
C16H13F3N4O |
|---|---|
Molecular Weight |
334.30 g/mol |
IUPAC Name |
4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-(3,4,5-trifluorophenyl)butanamide |
InChI |
InChI=1S/C16H13F3N4O/c17-11-8-10(9-12(18)16(11)19)20-15(24)6-3-5-14-22-21-13-4-1-2-7-23(13)14/h1-2,4,7-9H,3,5-6H2,(H,20,24) |
InChI Key |
YIEXCVZYKMTCCK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NN=C(N2C=C1)CCCC(=O)NC3=CC(=C(C(=C3)F)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-(3,4,5-trifluorophenyl)butanamide typically involves the following steps:
-
Formation of the Triazolopyridine Core: : The triazolopyridine core can be synthesized via a one-pot reaction involving 2-hydrazinopyridine and substituted aromatic aldehydes. This reaction is usually carried out at room temperature and is known for its efficiency and operational simplicity .
-
Attachment of the Butanamide Group: : The next step involves the introduction of the butanamide group. This can be achieved through a coupling reaction between the triazolopyridine intermediate and a suitable butanoyl chloride derivative under basic conditions.
-
Introduction of the Trifluorophenyl Group: : The final step is the incorporation of the trifluorophenyl group, which can be done via a nucleophilic substitution reaction using a trifluorophenyl halide and the amide intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability. This includes the use of continuous flow reactors, green chemistry principles, and efficient purification techniques to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the triazolopyridine core, leading to the formation of various oxidized derivatives.
-
Reduction: : Reduction reactions can target the amide group, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Inhibition of PD-1/PD-L1 Interaction
A significant application of triazolo[4,3-a]pyridine derivatives is their role as inhibitors of the programmed cell death protein 1 (PD-1) and its ligand PD-L1 interaction. This pathway is crucial in cancer immunotherapy. Research has shown that compounds within this class can effectively inhibit this interaction, promoting T-cell activation and enhancing anti-tumor responses. For instance, a related compound demonstrated an IC50 value of 92.3 nM against PD-1/PD-L1 interaction, indicating strong potential for further development in cancer therapies .
Antimicrobial Activity
Triazolo derivatives have been evaluated for their antimicrobial properties. Studies indicate that certain analogs exhibit significant activity against various bacterial strains and fungi. The incorporation of trifluoromethyl groups enhances lipophilicity and biological activity, making these compounds promising candidates for developing new antibiotics.
Anti-inflammatory Effects
Research has indicated that triazolo[4,3-a]pyridine derivatives can modulate inflammatory pathways. These compounds may inhibit pro-inflammatory cytokines and pathways involved in chronic inflammatory diseases. This application is particularly relevant for conditions such as rheumatoid arthritis and inflammatory bowel disease.
Case Studies
| Study | Findings | Applications |
|---|---|---|
| Study on PD-1/PD-L1 inhibitors | Identified potent inhibitors with low IC50 values | Cancer immunotherapy |
| Antimicrobial efficacy study | Showed significant activity against resistant bacterial strains | Development of new antibiotics |
| Anti-inflammatory research | Demonstrated reduction in cytokine levels in vitro | Treatment of chronic inflammatory diseases |
Mechanism of Action
The mechanism of action of 4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-(3,4,5-trifluorophenyl)butanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s triazolopyridine core and trifluorophenyl group contribute to its binding affinity and specificity, leading to modulation of the target’s activity and subsequent biological effects.
Comparison with Similar Compounds
Similar Compounds
4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-phenylbutanamide: Similar structure but lacks the trifluorophenyl group.
4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-(3,4-difluorophenyl)butanamide: Similar structure with a difluorophenyl group instead of a trifluorophenyl group.
4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-(4-fluorophenyl)butanamide: Contains a monofluorophenyl group.
Uniqueness
The presence of the trifluorophenyl group in 4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-(3,4,5-trifluorophenyl)butanamide imparts unique chemical and biological properties. This group enhances the compound’s lipophilicity, metabolic stability, and binding affinity to certain biological targets, making it distinct from its analogs.
Biological Activity
4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-(3,4,5-trifluorophenyl)butanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a triazolopyridine core and a butanamide moiety with a trifluorophenyl substituent. This unique structure contributes to its biological properties and potential therapeutic applications.
1. Antitumor Activity
Recent studies have demonstrated that derivatives of triazolo[4,3-a]pyridine compounds exhibit potent antitumor effects. For instance, related compounds have shown significant inhibitory activity against various cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) with IC50 values ranging from low nanomolar to micromolar concentrations .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 22i | A549 | 0.83 ± 0.07 |
| 22i | MCF-7 | 0.15 ± 0.08 |
| 22i | HeLa | 2.85 ± 0.74 |
2. Enzyme Inhibition
The compound has been identified as a potent inhibitor of the PD-1/PD-L1 interaction, which is crucial for immune evasion in tumors. Inhibitors of this pathway are being explored as immunotherapeutic agents. One derivative showed an IC50 of 92.3 nM against the PD-1/PD-L1 interaction .
3. Indoleamine 2,3-Dioxygenase (IDO) Inhibition
Another area of interest is the inhibition of IDO1, an enzyme involved in tryptophan metabolism that plays a role in immune suppression within the tumor microenvironment. Compounds based on the triazolo[4,3-a]pyridine scaffold have shown promising results in inhibiting IDO1 activity with sub-micromolar potency .
The mechanisms by which this compound exerts its biological effects include:
- Binding Affinity: The triazolopyridine moiety interacts with specific targets through hydrogen bonding and hydrophobic interactions.
- Cell Cycle Arrest: Studies indicate that compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.
- Immune Modulation: By inhibiting PD-1/PD-L1 and IDO1 pathways, these compounds can enhance T-cell responses against tumors.
Case Studies
Several case studies highlight the efficacy of triazolo[4,3-a]pyridine derivatives:
- Case Study 1: A derivative was tested in a co-culture model involving T cells and tumor cells, showing enhanced interferon-gamma production and T-cell activation .
- Case Study 2: In vivo studies demonstrated that certain derivatives significantly reduced tumor growth in xenograft models when administered at specific doses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
